

Solubility Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of **2-Chloro-5-hydroxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles the available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction

2-Chloro-5-hydroxybenzaldehyde (CAS No. 7310-94-3) is an aromatic aldehyde derivative whose structural features, including a chloro group, a hydroxyl group, and a formyl group, make it a versatile building block in organic synthesis.^[1] It is notably used as a reagent in the synthesis of p38 MAP kinase inhibitors for treating chronic obstructive pulmonary disease and in the preparation of halogenated L-meta-tyrosine analogs, which are biodegradable herbicides.^{[2][3]} Given its role in the development of new chemical entities, a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is essential for laboratory research and process development.

Physicochemical Properties of 2-Chloro-5-hydroxybenzaldehyde

A summary of the key physicochemical properties of **2-Chloro-5-hydroxybenzaldehyde** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	7310-94-3	[4]
Molecular Formula	C ₇ H ₅ ClO ₂	[4]
Molecular Weight	156.57 g/mol	[2]
Appearance	Faint yellow/faint orange crystalline powder	[2]
Melting Point	110.5-111.5 °C	[2]
Boiling Point	272.4 ± 20.0 °C (Predicted)	[2]
pKa	8.80 ± 0.18 (Predicted)	[5]

Solubility Data

The solubility of a compound is a critical parameter for its handling, reaction, and formulation.

The available data for **2-Chloro-5-hydroxybenzaldehyde** is summarized in Table 2.

Quantitative data in various organic solvents is limited in publicly available literature; however, qualitative assessments can be inferred from its use in synthetic procedures.

Solvent	Solvent Type	Quantitative Solubility	Temperature (°C)	Qualitative Assessment	Reference(s)
Water	Polar Protic	0.66 g/L	25	Very slightly soluble	[5]
Acetonitrile	Polar Aprotic	Not available	Not specified	Soluble	[2]
Ethyl Acetate	Polar Aprotic	Not available	Not specified	Soluble	[2]
Petroleum Ether	Nonpolar	Not available	Not specified	Partially Soluble / Soluble in mixture	[2]
Chloroform (CDCl ₃)	Nonpolar	Not available	Not specified	Sufficiently soluble for NMR analysis	[5]

Note: Qualitative assessments are inferred from published synthesis and purification protocols where **2-Chloro-5-hydroxybenzaldehyde** was successfully dissolved or used in the specified solvent systems.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of **2-Chloro-5-hydroxybenzaldehyde** in a given solvent. This "shake-flask" method is a standard and reliable technique for generating quantitative solubility data.

4.1 Materials

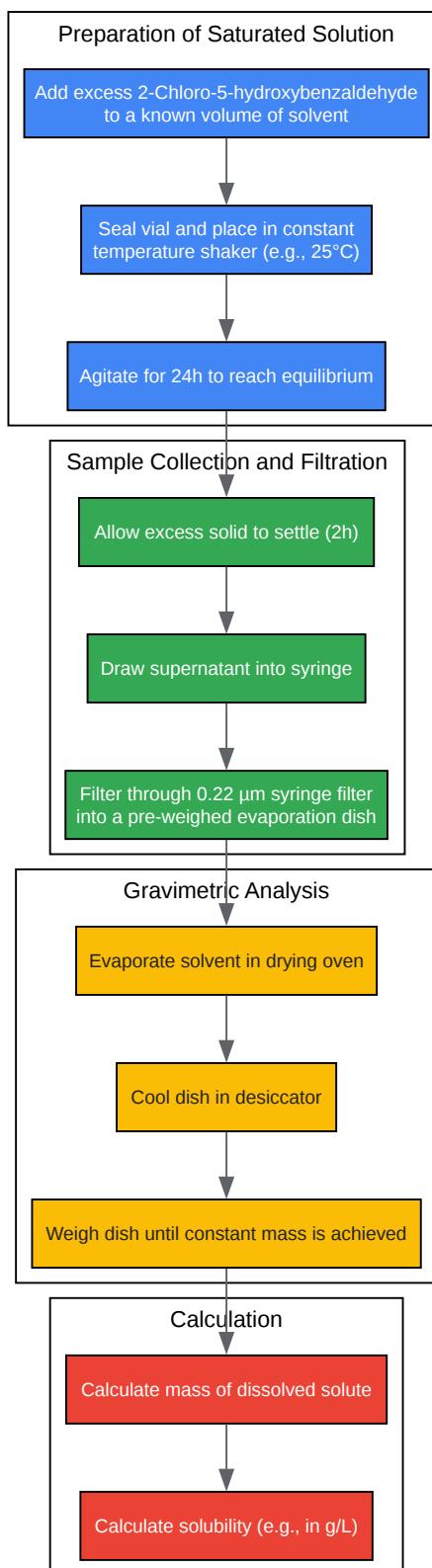
- **2-Chloro-5-hydroxybenzaldehyde** (analytical grade, >98% purity)
- Selected solvent (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Vials with polytetrafluoroethylene (PTFE)-lined screw caps (e.g., 20 mL)

- Constant temperature orbital shaker or water bath
- Syringes (glass, appropriate volume)
- Syringe filters (0.22 μ m, solvent-compatible, e.g., PTFE)
- Pre-weighed glass evaporation dishes or beakers
- Drying oven
- Desiccator

4.2 Procedure

- Preparation of Saturated Solution:
 1. Add an excess amount of **2-Chloro-5-hydroxybenzaldehyde** to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be clearly visible to ensure saturation.
 2. Seal the vial tightly to prevent solvent evaporation.
 3. Place the vial in the constant temperature shaker, set to the desired temperature (e.g., 25 °C).
 4. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. Visually confirm that undissolved solid remains.
- Sample Collection and Filtration:
 1. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.
 2. Carefully draw a known volume of the supernatant (e.g., 5 mL) into a syringe, avoiding any solid particles.
 3. Attach a 0.22 μ m syringe filter to the syringe.

4. Dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.
- Solvent Evaporation and Mass Determination:
 1. Place the evaporation dish in a drying oven set to a temperature well below the boiling point of the solvent but sufficient for evaporation (e.g., 40-60 °C). Ensure the oven is in a well-ventilated area.
 2. Continue drying until all the solvent has evaporated.
 3. Transfer the evaporation dish to a desiccator to cool to room temperature.
 4. Weigh the evaporation dish containing the dried solute on an analytical balance.
 5. Repeat the drying and weighing steps until a constant mass is achieved.


4.3 Calculation of Solubility

- Calculate the mass of the dissolved **2-Chloro-5-hydroxybenzaldehyde** by subtracting the initial mass of the empty evaporation dish from the final constant mass.
- Determine the solubility using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dried solute (g)}) / (\text{Volume of the aliquot (L)})$$

Mandatory Visualizations

As **2-Chloro-5-hydroxybenzaldehyde** is a synthetic intermediate, a diagram illustrating a relevant experimental workflow is more appropriate than a biological signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **2-Chloro-5-hydroxybenzaldehyde**.

Conclusion

While comprehensive quantitative solubility data for **2-Chloro-5-hydroxybenzaldehyde** in a wide range of organic solvents is not readily available, its known solubility in water is very low. Qualitative evidence from synthetic procedures indicates its utility and solubility in polar aprotic solvents like acetonitrile and ethyl acetate. For drug development professionals and researchers requiring precise solubility values for process optimization, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. The established role of this compound as a precursor for important pharmaceutical and agrochemical agents underscores the need for a thorough characterization of its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-CHLORO-5-HYDROXYBENZALDEHYDE CAS#: 7310-94-3 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. 2-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104083#2-chloro-5-hydroxybenzaldehyde-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com